Zinquin

Descripción general

Descripción

Zinquin is a synthetic fluorescent probe widely used for detecting and visualizing zinc ions in biological systems. It is particularly effective in identifying labile zinc pools within cells, making it a valuable tool in the study of zinc’s role in various biological processes. This compound’s ability to form fluorescent complexes with zinc ions allows researchers to monitor dynamic changes in zinc distribution and concentration in living cells.

Mecanismo De Acción

Target of Action

Zinquin is a fluorescent probe that primarily targets Zinc ions (Zn2+) within cells . Zinc ions play a crucial role in various physiological processes, including homeostasis, immune responses, oxidative stress, apoptosis, and aging . They are also proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal traversing the postsynaptic neuron .

Mode of Action

This compound interacts with its target, the Zinc ions, by forming this compound-Zn2+ complexes . The formation of these complexes is favored by the presence of lipid, suggesting that it partitions into membranes . This compound can act as a Zn2+ ionophore, exchanging Zn2+ for two protons . This interaction results in changes in the intracellular concentrations of Zn2+ .

Biochemical Pathways

The interaction of this compound with Zinc ions affects a variety of biochemical pathways. The use of this compound and its analogues has revealed that transient Zn2+ is a chief component in these pathways . The exact targets of this compound in these pathways within a cellular environment are yet to be fully validated .

Pharmacokinetics

This compound is a membrane-permeant fluorophore . It is able to diffuse across lipid bilayers and plasma and synaptic vesicle membranes . Once inside the cell, this compound is retained because the ester group is cleaved by cytosolic esterase to give this compound that carries a negative charge, preventing its efflux across the plasma membrane .

Result of Action

The action of this compound results in the detection of Zinc ions in cells by UV fluorescence . It can be used to monitor the change in intracellular concentrations of Zn2+ in various cell types . The ester is excited at 368nm and emits at 490nm .

Action Environment

The action of this compound is influenced by the complex heterogeneous cellular environment . The presence of a pH gradient across vesicles traps the Zn2±probe complex within the vesicles . Its tendency to partition into membranes and to serve as an ionophore should be taken into account when considering its action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

Zinquin has a unique ability to interact with zinc ions, making it a valuable tool in studying zinc’s role in biochemical reactions . It reacts with free Zn2+ within cells at micromolar concentrations . This interaction with zinc ions is crucial as zinc is a chief component in a variety of biochemical pathways .

Cellular Effects

This compound’s interaction with zinc ions has significant effects on various types of cells and cellular processes. For instance, it has been used to reveal that transient Zn2+ is a key component in a variety of biochemical pathways . Moreover, this compound has been used to study the role of zinc in cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with zinc ions. It has been hypothesized that this compound reacts with free Zn2+ within cells at nanomolar concentrations . In addition to forming ternary complexes of the type Zn(this compound)(protein), it removes zinc from some zinc metalloproteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound has been used to reveal spatial and temporal changes in labile Zn2+ that accompany various biological processes . It has also been used to study the stability, degradation, and long-term effects of Zn2+ on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound plays a role in the metabolic pathways involving zinc. Zinc is an essential micronutrient that is involved in numerous metabolic pathways, playing a key role in maintaining and regulating protein structures and functions . By binding with zinc ions, this compound helps illuminate these pathways and the role of zinc within them .

Transport and Distribution

This compound is transported into cells through passive diffusion . Once inside, it binds with zinc ions and can be distributed within cells and tissues. This distribution is visualized through the fluorescence emitted by the this compound-zinc complex .

Subcellular Localization

This compound is used to study the subcellular localization of zinc. After this compound enters a cell and binds with zinc ions, the resulting complex can be found in various subcellular compartments . This allows researchers to study the effects of zinc at a subcellular level, including any effects on its activity or function .

Métodos De Preparación

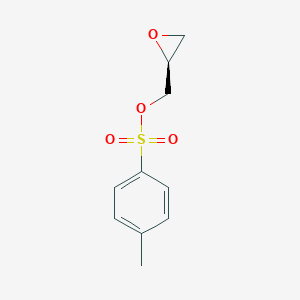

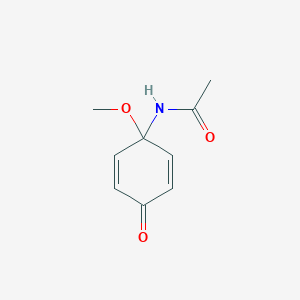

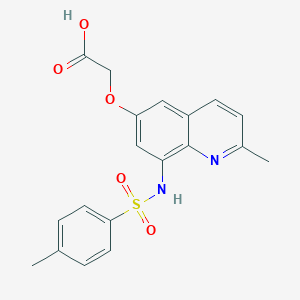

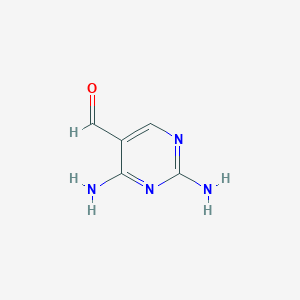

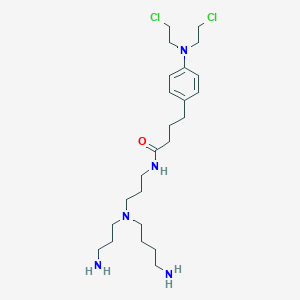

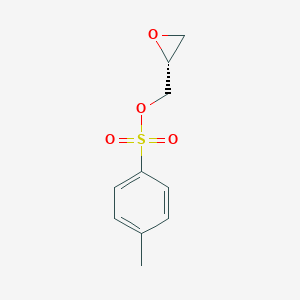

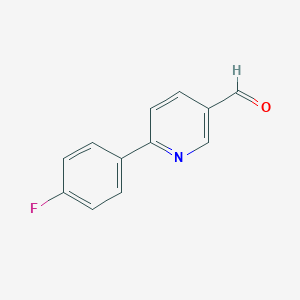

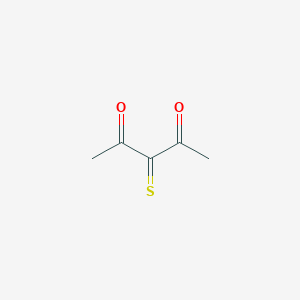

Synthetic Routes and Reaction Conditions: Zinquin is synthesized through a multi-step process involving the reaction of 2-methyl-8-quinolinol with p-toluenesulfonyl chloride to form 2-methyl-8-(p-toluenesulfonamido)quinoline. This intermediate is then reacted with chloroacetic acid to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Zinquin primarily undergoes complexation reactions with zinc ions. It forms a 1:2 (metal:ligand) complex with zinc, which is responsible for its fluorescent properties. The presence of lipid environments can favor the formation of a 1:1 complex .

Common Reagents and Conditions: The key reagents involved in this compound’s reactions include zinc ions and organic solvents. The reactions are typically carried out under mild conditions, with the pH and temperature optimized to ensure efficient complex formation.

Major Products Formed: The major product formed from this compound’s reaction with zinc ions is the fluorescent this compound-zinc complex. This complex is used to visualize zinc distribution in biological samples.

Aplicaciones Científicas De Investigación

Zinquin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used to study the coordination chemistry of zinc and its interactions with various ligands.

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNKOBNGEFZRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164821 | |

| Record name | Zinquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-29-0 | |

| Record name | Zinquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

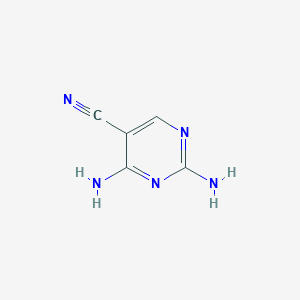

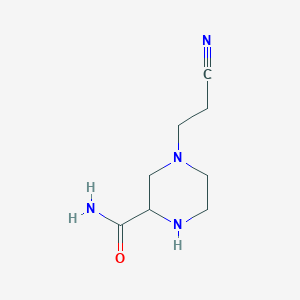

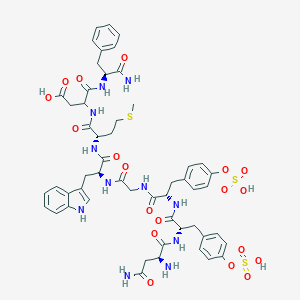

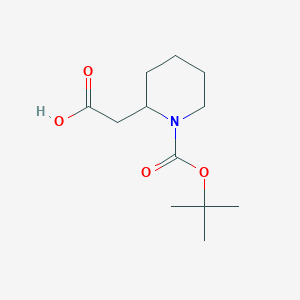

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)